1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole ring substituted with a 2-chloro-6-fluorobenzyl group at position 1 and an isothiocyanate (-NCS) group at position 2. The isothiocyanate group is highly reactive, enabling covalent interactions with biological targets such as cysteine residues in enzymes .
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4S/c11-8-2-1-3-9(12)7(8)4-16-5-13-10(15-16)14-6-17/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCTYCNCJXIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N=C=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153241 | |
| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-26-1 | |
| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClF NS
- CAS Number : 832739-26-1
| Property | Value |
|---|---|
| Molecular Weight | 239.69 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with the triazole core can inhibit a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study conducted on synthesized triazole derivatives demonstrated their effectiveness against resistant strains such as MRSA and VRE. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method, revealing notable antibacterial activity.
- Example Results :
- Compound A (similar structure) exhibited an MIC of 5 µg/mL against E. coli.
- Compound B showed a zone of inhibition of 22 mm against Bacillus subtilis.
Antifungal Activity
The 1,2,4-triazole moiety is well-known for its antifungal properties. Compounds similar to the one have been incorporated into various antifungal agents like itraconazole and voriconazole.
Research Findings
In vitro studies have highlighted that triazole derivatives can effectively inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis.
Antitumor Activity
Emerging research suggests that triazole-containing compounds may also possess antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation through apoptosis induction.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antibacterial | Effective against MRSA and VRE | |
| Antifungal | Inhibits growth of fungal pathogens | |
| Antitumor | Induces apoptosis in cancer cells |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Enzyme Inhibition : The triazole ring interacts with various enzymes critical for microbial survival and proliferation.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole has shown promising biological activities, making it a candidate for drug development. The presence of the chloro and fluoro substituents enhances its reactivity and biological activity, which are crucial for targeting specific biological pathways.
Case Studies:
- Anticancer Activity : Research has indicated that compounds similar to this triazole exhibit cytotoxic effects against various cancer cell lines. The isothiocyanate group is known for its potential to induce apoptosis in cancer cells.
- Antimicrobial Properties : Studies have demonstrated that isothiocyanates possess antimicrobial properties, suggesting that this compound may be effective against certain bacterial and fungal strains.
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide. Isothiocyanates are widely recognized for their role in plant defense mechanisms and can be synthesized to enhance their efficacy.
Case Studies:
- Pest Resistance : Field trials have shown that similar isothiocyanate compounds can deter pests and inhibit the growth of harmful fungi in crops.
- Soil Health Improvement : Application of isothiocyanates can promote beneficial soil microorganisms while suppressing pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other 1,2,4-triazole derivatives based on substituents, reactivity, and reported bioactivities. Key structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations
Substituent Effects on Reactivity and Bioactivity The isothiocyanate group in the target compound distinguishes it from analogs with thione (-C=S) or thiol (-SH) groups. Isothiocyanates are electrophilic, enabling covalent modifications of biomolecules, whereas thiols participate in redox reactions or metal coordination . Halogenated benzyl groups (e.g., 2-chloro-6-fluoro) enhance lipophilicity and metabolic stability compared to non-halogenated analogs like 4-methylphenyl in . This may improve membrane permeability in drug design .
Biological Activity Trends
- Triazole-thiols (e.g., [1,2,4]triazole-3-thiol) exhibit antitumor activity against HCT-116 cells, with potency comparable to Vinblastine . The target compound’s isothiocyanate group could similarly target cysteine-rich proteins in cancer pathways.
- Halogenated triazoles (e.g., 6-fluorobenzo[d]isoxazole derivatives) show moderate antimicrobial activity against Bacillus subtilis and Escherichia coli , suggesting the target compound’s halogen substituents may confer similar properties.
Acidity and Stability
- Azide-substituted triazoles (e.g., 1-(2-azidoethyl)-1,2,4-triazole) are strong acids (pKa ~0.8) , whereas the target compound’s isothiocyanate group is neutral but reactive. This difference impacts formulation and pharmacokinetics.
Q & A
Q. What are the standard synthetic routes and characterization methods for 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives are synthesized by reacting substituted hydrazides with isothiocyanates under controlled pH and temperature (e.g., reflux in methanol) to ensure high yields . Key characterization steps include:
- Melting Point Analysis : Determined using an electrothermal apparatus (uncorrected) .
- Spectroscopy : FT-IR (KBr disk) to confirm functional groups (e.g., isothiocyanate C=S stretch at ~1200–1250 cm⁻¹) and NMR (DMSO-d₆ solvent) for structural elucidation. ¹H-NMR identifies benzyl protons and triazole ring protons, while ¹³C-NMR confirms aromatic and thiocarbonyl carbons .
- Elemental Analysis : To verify purity and stoichiometry.
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using:
- CrysAlis PRO : For cell refinement and data reduction .
- SHELX Suite : SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution .
- ORTEP-3 : A graphical interface for visualizing thermal ellipsoids and molecular geometry .
Hydrogen atoms are often idealized using a riding model (AFIX 43 in SHELX) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assay on mammalian cell lines to assess safety margins .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between similar 1,2,4-triazole derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhancing antifungal activity) .
- Metabolic Stability Studies : Use LC-MS to identify degradation products that may reduce efficacy .
- Molecular Docking : Predict binding modes to target proteins (e.g., fungal CYP51 for antifungals) and validate with mutagenesis .
Q. What strategies optimize the synthesis yield and purity of this compound?
- Reaction Condition Tuning : Adjust pH (6–8) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain reflux temperatures (70–80°C) to accelerate cyclization without decomposition .
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
Q. How do crystallographic data validate computational models of this compound?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., triazole ring geometry) with SCXRD data to validate force fields .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) observed in crystal packing .
- Electrostatic Potential Maps : Correlate electron density distribution with reactive sites (e.g., isothiocyanate group) .
Q. What advanced spectroscopic techniques address challenges in characterizing thiourea derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states (e.g., S=C=N vs. S–C=N) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
